1,1,1,2-Tetrachloroethane-D2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

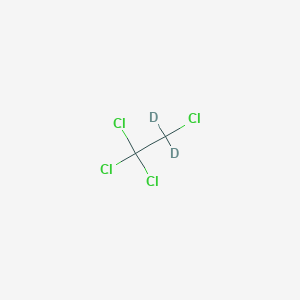

1,1,1,2-Tetrachloro-2,2-dideuterioethane is a deuterated derivative of tetrachloroethane, where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Méthodes De Préparation

The synthesis of 1,1,1,2-Tetrachloro-2,2-dideuterioethane typically involves the deuteration of 1,1,1,2-tetrachloroethane. This process can be achieved through various methods, including the use of deuterated reagents and catalysts under controlled conditions. Industrial production methods often involve the use of deuterium gas or deuterated solvents to achieve high levels of deuteration .

Analyse Des Réactions Chimiques

1,1,1,2-Tetrachloro-2,2-dideuterioethane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated acetic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated ethanes.

Common reagents and conditions for these reactions include the use of strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Molecular Formula : C2H2Cl4D2

- Molecular Weight : 167.86 g/mol

- Density : 1.62 g/mL at 25 °C

NMR Spectroscopy

One of the primary uses of 1,1,2,2-tetrachloroethane-D2 is as a solvent in nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature allows for clearer spectra by reducing background noise from hydrogen signals. It is particularly useful in the analysis of complex organic compounds where precise chemical shifts are necessary for structural determination.

- Case Study : A study utilized 1,1,2,2-tetrachloroethane-D2 to analyze various intermediate compounds in the synthesis of organic materials. The solvent's properties facilitated high-resolution NMR spectra that were critical for understanding reaction mechanisms .

Synthesis of Materials

This compound is also employed in the synthesis of advanced materials such as cyclic olefin copolymer foam (COC), which is known for its excellent thermal insulation properties. COC is increasingly used in energy management applications due to its lightweight and insulating characteristics.

- Application Insight : In a documented synthesis process, 1,1,2,2-tetrachloroethane-D2 was used to dissolve reactants effectively and maintain reaction conditions conducive to forming high-quality COC .

Environmental Studies

Although primarily a laboratory solvent, 1,1,2,2-tetrachloroethane has been studied for its environmental impact due to its historical use as a solvent and pesticide precursor. Research has focused on its degradation products and potential toxicity in ecological systems.

- Toxicology Findings : Studies have shown that exposure to this compound can lead to significant liver damage in laboratory animals. For instance, rats exposed to high concentrations exhibited liver lesions and weight loss . These findings underscore the importance of understanding its environmental persistence and biological effects.

Table 1: Toxicity Data from Animal Studies

| Exposure Level (ppm) | Effect on Rats | Effect on Mice |

|---|---|---|

| 590 | Liver toxicity observed | No significant effects |

| 1180 | Weight loss; liver lesions | Liver lesions noted |

| 2300 | Severe liver damage | Cancer risk identified |

| 4600 | Significant health decline | High mortality rate observed |

Table 2: NMR Spectroscopy Results Using 1,1,2,2-Tetrachloroethane-D2

| Compound Analyzed | Chemical Shift (δH) | Notes |

|---|---|---|

| Compound A | 9.14 (s) | Clear signal |

| Compound B | 9.20 (d) | Overlapping peaks |

| Compound C | 8.83 (d) | High resolution |

Mécanisme D'action

The mechanism of action of 1,1,1,2-Tetrachloro-2,2-dideuterioethane involves its interaction with molecular targets through its chlorinated and deuterated groups. These interactions can affect various biochemical pathways, leading to changes in molecular structures and functions. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

1,1,1,2-Tetrachloro-2,2-dideuterioethane can be compared with other similar compounds such as:

1,1,2,2-Tetrachloroethane: This compound is similar but lacks the deuterium atoms, making it less useful in NMR spectroscopy.

1,1,2,2-Tetrachloroethane-d2: Another deuterated form, but with different deuterium placement, affecting its chemical properties and applications.

The uniqueness of 1,1,1,2-Tetrachloro-2,2-dideuterioethane lies in its specific isotopic composition, which provides distinct advantages in certain scientific applications.

Activité Biologique

1,1,1,2-Tetrachloroethane-D2 (TeCA-D2) is a deuterated form of 1,1,2,2-tetrachloroethane, a compound historically used as an industrial solvent and in the production of various chemicals. The biological activity of TeCA-D2 is significant due to its potential toxicological effects on human health and the environment. This article explores the biological activity of TeCA-D2, including its absorption, metabolism, toxicokinetics, and health effects based on diverse research findings.

TeCA-D2 is characterized by its molecular formula C2H2Cl4 with deuterium isotopes incorporated into its structure. This modification allows for enhanced tracking in biological studies using NMR spectroscopy and other analytical techniques .

Absorption and Distribution

TeCA-D2 exhibits rapid absorption through inhalation and oral routes. Studies indicate that oral uptake can range from 70% to 100% in animal models, while inhalation can achieve 40% to 97% uptake in humans . The compound's lipophilicity facilitates its distribution throughout the body, particularly accumulating in lipid-rich tissues such as the liver .

Metabolism

The metabolism of TeCA-D2 involves cytochrome P450 enzymes that convert it into reactive metabolites. These metabolites include aldehydes and acids that contribute to its toxicity . The primary metabolic pathway leads to the formation of dichloroacetic acid, which has been implicated in hepatotoxicity.

Toxicokinetics

The toxicokinetics of TeCA-D2 can be summarized in the following phases:

Health Effects

TeCA-D2 has been associated with various adverse health effects:

- Liver Toxicity : Chronic exposure leads to liver enlargement (hepatomegaly), jaundice, and cirrhosis. In animal studies, significant liver lesions were observed at high exposure levels .

- Neurological Effects : Symptoms such as headaches, dizziness, and central nervous system depression have been reported following exposure .

- Gastrointestinal Distress : Human studies have documented gastrointestinal symptoms like nausea and vomiting after exposure to concentrations as low as 2.9 ppm .

- Carcinogenic Potential : Evidence from animal studies indicates a dose-dependent increase in liver tumors among mice exposed to TeCA. This suggests both promoting and initiating activities regarding carcinogenicity .

Case Studies

Several case studies highlight the biological activity of TeCA-D2:

- Occupational Exposure : A study involving workers exposed to TeCA showed symptoms consistent with liver damage and neurological impairment after prolonged inhalation exposure .

- Animal Studies : Research conducted by the National Toxicology Program demonstrated that rats and mice exposed to high doses of TeCA exhibited significant liver damage and increased mortality rates .

Propriétés

IUPAC Name |

1,1,1,2-tetrachloro-2,2-dideuterioethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2/i1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLAWKAXOMEXPM-DICFDUPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(Cl)(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.